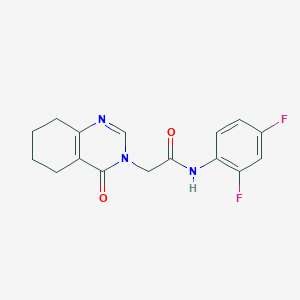

N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O2/c17-10-5-6-14(12(18)7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h5-7,9H,1-4,8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVARRIDRMOKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

Substitution with Difluorophenyl Group: The final step involves the substitution of the phenyl ring with fluorine atoms, which can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce tetrahydroquinazolinone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide: shares structural similarities with other quinazolinone derivatives such as:

Uniqueness

- The presence of the difluorophenyl group in this compound may confer unique properties such as increased lipophilicity and enhanced biological activity compared to other quinazolinone derivatives.

Biological Activity

N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its anticancer and antimicrobial properties, based on diverse research findings.

Chemical Structure and Properties

The compound features a difluorophenyl moiety and a tetrahydroquinazoline scaffold, which are significant for its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines.

Case Study: A549 Lung Adenocarcinoma Model

In a study utilizing the A549 human lung adenocarcinoma model, the compound was tested at a concentration of 100 µM for 24 hours. The results indicated a significant reduction in cell viability compared to control treatments. The compound's efficacy was compared to cisplatin, a standard chemotherapeutic agent:

| Compound | Viability (%) | Significance |

|---|---|---|

| Control | 100 | - |

| Cisplatin | 72 | p < 0.05 |

| Test Compound | 64 | p < 0.05 |

The compound demonstrated a structure-dependent anticancer activity, with modifications in the phenyl ring leading to variations in efficacy. For instance, substituents such as 4-chlorophenyl and 4-bromophenyl enhanced anticancer activity significantly.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant pathogens.

Screening Against Pathogens

The antimicrobial efficacy was evaluated against several clinically relevant strains including Klebsiella pneumoniae and Staphylococcus aureus. The compound exhibited inhibitory effects at varying concentrations:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that this compound could be developed as a potential therapeutic agent for treating infections caused by resistant strains.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the inhibition of specific enzymes involved in cell proliferation and DNA synthesis plays a crucial role.

Q & A

Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : The tetrahydroquinazolinone scaffold is synthesized via cyclocondensation of substituted cyclohexanone derivatives with urea or thiourea under acidic conditions .

Functionalization : The acetamide moiety is introduced via nucleophilic substitution or acylation using chloroacetyl chloride, followed by coupling with 2,4-difluoroaniline in the presence of coupling agents like EDCI/HOBt .

Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) ensure ≥95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the presence of the difluorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the tetrahydroquinazolinone core (δ 2.5–3.5 ppm for CH groups) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (CHFNO) with a [M+H] peak at m/z 330.1 .

- X-ray Crystallography : Monoclinic crystal system (space group Cc) with unit cell parameters a = 4.9179 Å, b = 23.592 Å confirms stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% via controlled dielectric heating .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation efficiency, while toluene minimizes side reactions in cyclization steps .

- Catalyst Selection : Pd/C or Raney nickel improves hydrogenation steps for tetrahydroquinazolinone intermediates .

Data Contradiction Analysis :

Conflicting reports on optimal solvents (DMF vs. dichloromethane) may arise from differences in starting material solubility. Systematic solubility testing (e.g., Hansen parameters) is recommended .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values, ensuring consistency in assay conditions (pH, temperature) .

- Target Validation : Confirm binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

- Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. trifluoromethyl derivatives) to identify SAR trends influencing activity .

Q. How do electronic effects of the difluorophenyl group influence reactivity?

Methodological Answer:

- Hammett Analysis : The σ value of -0.34 for fluorine indicates electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution .

- DFT Calculations : B3LYP/6-31G(d) models predict higher electrophilicity at the carbonyl carbon (partial charge: +0.42) compared to non-fluorinated analogs .

3. Specialized Methodological Guidance Q. 3.1 How to design a structure-activity relationship (SAR) study for this compound?

- Core Modifications : Synthesize derivatives with substituted quinazolinones (e.g., 5-methyl, 8-methoxy) to assess steric effects .

- Side-Chain Variations : Replace acetamide with sulfonamide or urea groups to evaluate hydrogen-bonding requirements .

- Bioisosteres : Substitute fluorine with chlorine or methyl groups to probe halogen bonding vs. hydrophobic interactions .

Key Reference :

For crystallographic data and conformational analysis, consult Acta Crystallographica Section E .

4. Critical Data Interpretation Q. 4.1 Why do solubility profiles vary significantly between analogs?

- LogP Calculations : The difluorophenyl group increases hydrophobicity (cLogP = 2.8) compared to unsubstituted analogs (cLogP = 1.5) .

- Salt Formation : Hydrochloride salts improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.